molecular formula C10H11NO B1426726 1-(Isoindolin-5-yl)ethanone CAS No. 905274-46-6

1-(Isoindolin-5-yl)ethanone

Cat. No. B1426726
M. Wt: 161.2 g/mol
InChI Key: OHAHTIICBWYMFH-UHFFFAOYSA-N
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Description

1-(Isoindolin-5-yl)ethanone, also known as Ethanone, 1- (2,3-dihydro-1H-inden-5-yl)-, is an organic molecule that belongs to the family of ketones . It has a molecular formula of C10H11NO.


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis method involves simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular structure of 1-(Isoindolin-5-yl)ethanone has been studied using various molecular modeling techniques. These studies have involved molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .


Physical And Chemical Properties Analysis

1-(Isoindolin-5-yl)ethanone has a molecular weight of 161.2 g/mol. The hydrochloride form of this compound has a molecular weight of 197.66.

Scientific Research Applications

Diverse Bioactivity of Isoindolinone Framework

The isoindolinone framework, which includes compounds like 1-(Isoindolin-5-yl)ethanone, has been found in a range of naturally occurring compounds with diverse biological activities. This structural motif is significant in medicinal chemistry due to its therapeutic potential against various chronic diseases. Recent advancements in synthetic methods have expanded the chemistry of isoindolinones, making them accessible for further chemotaxonomic analyses, cellular target/pathway identification, and the development of new medicinal chemistry applications (Upadhyay et al., 2020).

Antibacterial Activity

Isoindolinone derivatives have been synthesized and evaluated for their antibacterial activity. For instance, the compound 1-(4-(piperidin-1-yl) phenyl) ethanone, related to the isoindolinone framework, showed promising results in this area. These compounds undergo various synthetic transformations, leading to structures that exhibit antibacterial properties, indicating the utility of the isoindolinone skeleton in developing new antimicrobial agents (Merugu et al., 2010).

Inhibitors of HIV-1 Replication

Research into novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share a similar interest in the manipulation of the ethanone component as seen in 1-(Isoindolin-5-yl)ethanone, has identified compounds with significant activity against HIV-1 replication. This highlights the potential of structurally related compounds in the treatment of viral infections (Che et al., 2015).

Chemical Synthesis and Environmental Applications

The isoindolinone and related frameworks are also central to advances in green chemistry and environmental-friendly synthesis methods. For example, the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives via a catalyst-free process in water represents an environmentally sustainable method. This approach not only highlights the versatility of the isoindolinone framework in chemical synthesis but also its application in developing greener synthetic methods (Chen et al., 2014).

Exploration of Chemistry Space

Isoindolinone derivatives offer a rich platform for exploring chemistry space and receptor interaction. Divergent syntheses that yield isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from common precursors demonstrate the flexibility of the isoindolinone framework in accessing structurally diverse molecules. These compounds serve as valuable tools for probing chemical interactions on receptors, further emphasizing the scientific relevance of the isoindolinone framework in drug discovery and development (Li et al., 2022).

Safety And Hazards

The safety data sheet for 1-(Isoindolin-5-yl)ethanone indicates that it is classified for acute toxicity, oral (Category 4) .

properties

IUPAC Name

1-(2,3-dihydro-1H-isoindol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAHTIICBWYMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727837
Record name 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoindolin-5-yl)ethanone

CAS RN

905274-46-6
Record name 1-(2,3-Dihydro-1H-isoindol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution 0.72 mmol 5-iodo-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (Example A38(b)) in 3 ml dioxane were added 0.05 mmol palladium(II) acetate and 0.22 mmol triphenylarsine and the mixture was stirred at RT for 10 min. 1.01 mmol 1-ethoxyvinyltributylstannane was then added and the mixture was heated at 100° C. for 16 h. The reaction mixture was then cooled to room temperature, filtered, and the filtrate was concentrated in vacuo. The residue was resuspended in THF, 25% aqueous hydrochloric acid was added, and the mixture was stirred at RT for 3 h. The mixture was then partitioned between ethyl acetate and water and the phases were separated. The aqueous phase was made alkaline to pH 14 by addition of 30% aqueous NaOH solution and then extracted with ethyl acetate. The organic phase was then washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the title compound as a brown solid (95% yield). MS (m/e): 162.6 ([M+H]+, 100%).
[Compound]
Name
solution
Quantity
0.72 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mmol
Type
reactant
Reaction Step Three
Quantity
1.01 mmol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0.05 mmol
Type
catalyst
Reaction Step Six
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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